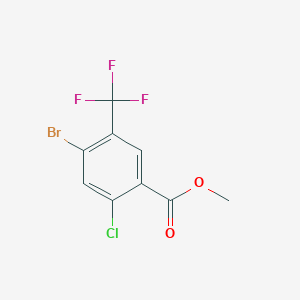

Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate

CAS No.:

Cat. No.: VC18623009

Molecular Formula: C9H5BrClF3O2

Molecular Weight: 317.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5BrClF3O2 |

|---|---|

| Molecular Weight | 317.48 g/mol |

| IUPAC Name | methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate |

| Standard InChI | InChI=1S/C9H5BrClF3O2/c1-16-8(15)4-2-5(9(12,13)14)6(10)3-7(4)11/h2-3H,1H3 |

| Standard InChI Key | NBZGJBLNUCDBMT-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1Cl)Br)C(F)(F)F |

Introduction

Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate is a complex organic compound belonging to the class of benzoate esters. It is characterized by its molecular formula, C₉H₅BrClF₃O₂, and CAS number 2167951-05-3 . This compound features a benzene ring substituted with bromine, chlorine, and a trifluoromethyl group, making it an organofluorine compound and a halogenated benzoate.

Synthesis and Chemical Reactions

The synthesis of methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate typically involves halogenation and esterification processes. The esterification step often requires heating the reactants under reflux for several hours to ensure complete conversion. The product can be purified using recrystallization or chromatographic techniques.

This compound can undergo various chemical reactions typical for esters and halogenated compounds. Its reactivity is significantly influenced by the electronegative halogens present, which can stabilize negative charges during nucleophilic attack.

Applications and Biological Activity

Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate is primarily used as a reactive intermediate in synthetic organic chemistry, particularly in drug design and synthesis. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve bioavailability in biological contexts.

Compounds with similar structures often exhibit unique solubility profiles, which are leveraged in pharmaceutical formulations. The presence of halogen substituents enhances the compound's ability to interact with proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate | C₉H₅BrClF₃O₂ | Bromine at position 4, chlorine at position 2, and trifluoromethyl at position 5 |

| Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate | C₉H₅BrClF₃O₂ | Bromine at position 5, chlorine at position 2, and trifluoromethyl at position 4 |

| Methyl 4-bromo-3-(trifluoromethyl)benzoate | C₉H₆BrF₃O₂ | Bromine at position 4 and trifluoromethyl at position 3 |

Research Findings and Future Directions

Research on methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate focuses on its potential applications in pharmaceuticals and agrochemicals due to its reactivity and biological activity. The compound's unique structural features make it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.

Future studies may explore its interactions with specific biological targets, such as enzymes and receptors, to further understand its pharmacological properties and potential therapeutic uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume